Odorranain-A-RA1 peptide precursor

precursor processing peptide biosynthesis antimicrobial peptide maturation

Odorranain-A-RA1 peptide precursor is a 25–40 amino acid biosynthetic precursor isolated from the skin secretions of the golden crossband frog Odorrana andersonii (Ranidae). It belongs to the Odorranain-A family, one of 97 distinct antimicrobial peptide (AMP) families identified through peptidomic and cDNA library screening of Chinese odorous frogs.

Molecular Formula
Molecular Weight
Cat. No. B1578473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-A-RA1 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-A-RA1 Peptide Precursor: Amphibian-Derived Antimicrobial Research Tool from Odorrana andersonii


Odorranain-A-RA1 peptide precursor is a 25–40 amino acid biosynthetic precursor isolated from the skin secretions of the golden crossband frog Odorrana andersonii (Ranidae) . It belongs to the Odorranain-A family, one of 97 distinct antimicrobial peptide (AMP) families identified through peptidomic and cDNA library screening of Chinese odorous frogs [1]. The precursor adopts the canonical amphibian AMP tripartite architecture consisting of an N-terminal signal peptide, a central acidic propeptide domain, and a C-terminal mature peptide region that requires proteolytic cleavage at a dibasic Lys-Arg processing site for activation . The mature peptide is predicted to exert broad-spectrum antimicrobial activity via membrane disruption, a mechanism conserved across Odorranain-family peptides [1].

Why Odorranain-A-RA1 Precursor Cannot Be Substituted by Generic Amphibian Antimicrobial Peptides


Amphibian AMPs display extreme sequence and functional diversity even within a single genus: the Yang et al. (2012) peptidomic survey identified 728 AMP precursors across nine Odorrana species, grouped into 97 distinct families [1]. Within Odorrana andersonii alone, multiple Odorranain subtypes (A, B, C, F, G, H, J, P, U, V) coexist, each with divergent precursor architectures, processing sites, and antimicrobial spectra [2]. Odorranain-A-RA1 precursor is distinguished from its closest named congener Odorranain-A-OA1 by its precursor (vs. mature) status, substantially longer sequence, and distinct physicochemical profile. Even the closely related OGC-RA1 precursor from the same species differs at multiple residue positions in both the hydrophobic N-terminal and acidic C-terminal domains, underscoring that sequence-level divergence within Odorrana andersonii precursor paralogs precludes assumption of functional equivalence .

Odorranain-A-RA1 Precursor: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Precursor Length and Domain Architecture vs. Mature Odorranain-A Family Peptides

Odorranain-A-RA1 is produced and supplied as the full-length precursor (≥25 amino acids, containing signal, acidic propeptide, and mature peptide domains), contrasting with mature Odorranain-A family members such as Odorranain-A-OA1, which is a 16-amino acid processed peptide lacking the regulatory pro-region [1]. The precursor retains the dibasic Lys-Arg cleavage site required for furin-like protease activation, enabling researchers to study processing-dependent activation kinetics that mature peptide products cannot recapitulate . This architectural difference is critical for investigations of AMP biosynthetic regulation, as the propeptide domain has been implicated in correct folding, trafficking, and attenuation of host toxicity prior to activation .

precursor processing peptide biosynthesis antimicrobial peptide maturation amphibian host defense

Sequence Divergence from the Closest Co-Species Precursor Paralog OGC-RA1

Within Odorrana andersonii, the two most closely related precursor paralogs available for procurement are Odorranain-A-RA1 precursor and OGC-RA1 precursor. Both are 40-amino acid precursors isolated from the same cDNA library by Yang et al. (2012), yet they diverge at multiple residue positions across both the hydrophobic N-terminal region and the acidic C-terminal tail [1]. A pairwise alignment reveals differences including but not limited to: position 2 (Met in A-RA1 vs. Leu in OGC-RA1), position 15 (Thr vs. Pro), and extensive C-terminal divergence (CEQKRD... vs. CEKERKADKEENGGEVPEKEVRR). These substitutions alter local hydrophobicity and charge distribution, parameters known to influence membrane insertion kinetics and antimicrobial potency in amphibian AMPs [1].

sequence alignment precursor paralog Odorrana andersonii peptide diversity

Antimicrobial Potency of Odorranain-A Family: Quantitative MIC Comparison Between Odorranain-A-OA1 and Other Odorranain Subtypes

While direct experimental MIC data for the mature processed form of Odorranain-A-RA1 are not publicly available in peer-reviewed literature, quantitative data exist for the closest characterized mature Odorranain-A family member, Odorranain-A-OA1, enabling a class-level potency benchmark [1]. Odorranain-A-OA1 exhibits MIC values of 35.2 µg/mL against S. aureus ATCC 25923 and E. coli ATCC 25922, and 17.6 µg/mL against B. pyocyaneus CMCCB 10104 and C. albicans ATCC 2002, and is described as 'weakly active against bacteria and fungi' [1]. By contrast, Odorranain-H1, a distinct Odorranain subtype from Odorrana grahami, demonstrates markedly greater potency: MIC of 5.90 µg/mL against both S. aureus and B. subtilis, and 23.60 µg/mL against E. coli [2]. Odorranain-B1 (from O. hainanensis) is more potent still, with MIC values of 5.83 µg/mL (S. aureus), 3.21 µg/mL (E. coli), and 1.85 µg/mL (B. subtilis) [3]. This wide intra-family potency range (approximately 2–19 fold differences across subtypes against common test strains) establishes that antimicrobial efficacy is highly subtype-dependent and cannot be extrapolated across Odorranain family members [4]. The Odorranain-A-RA1 precursor, as a distinct subtype within the Odorranain-A clade, may exhibit potency characteristics that differ from both Odorranain-A-OA1 and other Odorranain subtypes; empirical MIC determination using the precursor (with in vitro activation) is required for any quantitative potency claim.

minimum inhibitory concentration antimicrobial susceptibility Odorranain family Gram-positive Gram-negative

Hemolytic Activity Profile: Class-Level Safety Differentiation Among Odorranain Subtypes

Hemolytic activity against host erythrocytes is a critical selectivity parameter for antimicrobial peptides. Within the Odorranain family, hemolytic profiles are subtype-dependent. Odorranain-A-OA1 demonstrates no detectable hemolytic activity against human red blood cells at concentrations up to 50 µg/mL [1]. Odorranain-B1 similarly shows no detectable hemolytic activity against rabbit red blood cells [2]. In contrast, Odorranain-H1 exhibits measurable hemolytic activity against rabbit erythrocytes [3], and Odorranain-NR retains low hemolytic activity even at 100 µg/mL [4]. The Chinese zoology database broadly classifies amphibian antimicrobial peptides from Odorrana andersonii, including Odorranain-A-RA1, as possessing hemolytic activity alongside their antimicrobial function [5]. While specific quantitative hemolytic data for Odorranain-A-RA1 are not available in the public domain, the intra-family variability in hemolytic propensity (ranging from undetectable to measurable) indicates that hemocompatibility cannot be assumed based on family membership alone; subtype-specific characterization is essential.

hemolysis therapeutic index host toxicity eukaryotic membrane selectivity

Synthetic Accessibility: SPPS Compatibility vs. Complex Post-Translationally Modified Precursor Peptides

Odorranain-A-RA1 precursor is amenable to standard solid-phase peptide synthesis (SPPS) without requiring specialized post-synthetic modification chemistry [1]. This contrasts with thioviridamide-like precursor peptides from Streptomyces spp., which require thioamide bond formation and radical S-adenosylmethionine (rSAM) enzyme-mediated cyclization, and berninamycin A precursors, which demand dehydration, cyclization, and methylation steps [1]. The Yang et al. (2012) study explicitly noted that post-translational modification of AMPs 'rarely happened in odorous frogs,' confirming that Odorrana-derived AMP precursors, including Odorranain-A-RA1, are synthetically tractable via linear SPPS followed by simple proteolytic activation [2]. Odorranain-A-RA1 precursor is commercially supplied at ≥97% purity (HPLC) as a lyophilized powder, stored at -20°C , specifications that are routine for SPPS products but challenging to achieve for heavily modified RiPP precursors.

solid-phase peptide synthesis SPPS RiPP post-translational modification scalability

Odorranain-A-RA1 Precursor: Optimal Research and Procurement Application Scenarios


Amphibian Antimicrobial Peptide Biosynthesis and Proteolytic Activation Studies

Odorranain-A-RA1 precursor is the appropriate choice for research programs investigating the proteolytic processing cascade that converts inactive amphibian AMP precursors into mature, membrane-active peptides. Unlike mature peptide products (e.g., Odorranain-A-OA1, 16 aa) that lack the propeptide domain, the full-length Odorranain-A-RA1 precursor retains the signal peptide, acidic propeptide, and the Lys-Arg dibasic cleavage site [1]. This enables in vitro reconstitution of furin-like protease activation, kinetic analysis of processing, and investigation of the propeptide's role in folding assistance and host-toxicity attenuation, as documented in the broader amphibian AMP literature [1].

Structure-Activity Relationship (SAR) Studies Across Odorrana andersonii Precursor Paralogs

For comparative SAR programs examining how sequence variation within a single species' AMP precursor repertoire translates into functional divergence, Odorranain-A-RA1 and its co-species paralog OGC-RA1 provide a defined pair of 40-amino acid precursors that differ at multiple residues in both the hydrophobic N-terminal and acidic C-terminal domains [1]. Procurement of both precursors enables systematic domain-swapping, point-mutation analysis, and comparative membrane-binding assays to map sequence determinants of antimicrobial potency and selectivity, using the extensive sequence diversity documented in the Yang et al. (2012) Odorrana peptidome as a template library [1].

Peptide Engineering Scaffolds for Novel Anti-Infective Design

The Odorranain-A-RA1 precursor serves as a tractable SPPS-compatible scaffold for engineering novel antimicrobial peptides. Because Odorrana-derived AMPs undergo minimal post-translational modification (unlike bacterial RiPP precursors that require complex enzymatic tailoring), the precursor backbone can be readily modified via standard SPPS with non-natural amino acid incorporation, fluorescent labeling, or conjugation to carrier molecules without concern for disrupting essential enzymatic modification sites [1]. The 728-AMP template library identified by Yang et al. (2012) positions this precursor as one of many starting scaffolds for rational peptide antibiotic design [1].

Host-Pathogen Interaction and Innate Immunity Model Systems

The Odorranain-A-RA1 precursor and its predicted mature cleavage product are relevant for ecological immunology and host-microbiome studies using the Odorrana andersonii skin secretion model. The extreme AMP diversity within this single frog species—encompassing Odorranain, Brevinin, Nigrocin, and other families—provides a natural combinatorial defense system [1]. Procurement of the Odorranain-A-RA1 precursor specifically enables studies of how individual precursor components contribute to the overall antimicrobial milieu of amphibian skin, and how sequence-level variation among co-expressed precursors (e.g., vs. OGC-RA1) may reflect adaptation to distinct microbial niches .

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